2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole
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Overview
Description
2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole is a compound that has been extensively studied for its potential use in scientific research. It is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned above, but it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have a protective effect on the liver and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole in lab experiments include its potential as an anti-cancer agent and its various biochemical and physiological effects. However, its mechanism of action is not fully understood, and more research is needed to fully explore its potential uses.
Future Directions
There are many potential future directions for research on 2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole. One area of interest is its potential as an anti-cancer agent, and further studies could explore its effectiveness against different types of cancer. Additionally, its anti-inflammatory and antioxidant properties could be investigated for potential use in treating other diseases, such as cardiovascular disease. Finally, its protective effect on the liver and its potential to improve insulin sensitivity could make it a promising candidate for further research in the field of metabolic disorders.
Synthesis Methods
The synthesis of 2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole involves the reaction of 4-methoxy-3-nitrobenzyl chloride with thiourea in the presence of a base. The resulting product is then treated with a strong acid to yield the final compound.
Scientific Research Applications
2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole has been used in a variety of scientific research applications, including studies of its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.
properties
IUPAC Name |
2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-14-7-6-10(8-13(14)18(19)20)9-22-15-16-11-4-2-3-5-12(11)17-15/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOFKYKLZIBUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.